molecular formula C18H20N2O2S B1674862 Liranaftate CAS No. 88678-31-3

Liranaftate

Cat. No.: B1674862
CAS No.: 88678-31-3
M. Wt: 328.4 g/mol
InChI Key: VPHPQNGOVQYUMG-UHFFFAOYSA-N
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Description

Liranaftate is a topical antifungal drug primarily used to treat skin infections such as tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch). It was approved for use in Japan in August 2000. This compound works by inhibiting the fungal enzyme squalene epoxidase, which is necessary for the fungus to synthesize sterols essential for cell membrane integrity .

Mechanism of Action

Target of Action

Liranaftate, a topical antifungal drug , primarily targets the fungal enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of sterols, which are essential for maintaining the integrity of the fungal cell membrane .

Mode of Action

This compound operates by inhibiting the action of squalene epoxidase . This inhibition disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell survival . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to an increase in membrane permeability and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound prevents the conversion of squalene to 2,3-oxidosqualene, a key step in the production of ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

As a topical antifungal agent, it is primarily applied to the skin surface for local action . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would largely depend on factors such as the specific formulation used, the condition of the skin, and the duration of application.

Result of Action

The inhibition of squalene epoxidase by this compound leads to a disruption in the synthesis of ergosterol, a vital component of the fungal cell membrane . This disruption increases membrane permeability, leading to leakage of cellular contents and ultimately, fungal cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. As a topical medication, its effectiveness can be affected by the condition of the skin, including factors such as skin pH, presence of sweat or sebum, and the severity of the fungal infection . Additionally, the stability of this compound could be affected by storage conditions, such as temperature and humidity.

Biochemical Analysis

Biochemical Properties

Liranaftate plays a significant role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately cell lysis. This compound interacts with various biomolecules, including squalene epoxidase and ergosterol, to exert its antifungal effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily targets fungal cells, disrupting their cell membrane integrity by inhibiting ergosterol synthesis. This disruption leads to increased cell membrane permeability, cell leakage, and eventually cell lysis. Additionally, this compound has been shown to suppress the production of interleukin-8 (IL-8) in human keratinocytes, indicating its potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. The accumulation of squalene and the lack of ergosterol disrupt the fungal cell membrane, leading to increased permeability and cell lysis. This compound’s molecular mechanism involves enzyme inhibition and disruption of essential biosynthetic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its antifungal activity. Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces inflammation. At higher doses, this compound can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways related to ergosterol biosynthesis. By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of squalene and depletion of ergosterol. This disruption affects the overall metabolic flux and metabolite levels within fungal cells, ultimately leading to cell death .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments such as cell membranes. This accumulation enhances its antifungal activity by ensuring sustained inhibition of squalene epoxidase .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antifungal effects. The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, targeting squalene epoxidase and disrupting ergosterol synthesis. This localization is crucial for its activity, as it ensures direct interaction with the enzyme and effective inhibition of fungal growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liranaftate can be synthesized through several routes. One common method involves the condensation of 5,6,7,8-tetrahydro-2-naphthol with N-(6-methoxy-2-pyridinyl)-N-methylthiocarbamoyl chloride. The reaction is typically catalyzed by potassium carbonate and carried out in an organic solvent .

Another method involves the reaction of 6-methoxy-2-methylaminopyridine with 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride. This reaction also requires a catalyst and is performed under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is often produced in the form of creams or ointments. The preparation involves dissolving the active component in an oil phase, which is then mixed with a water phase containing emulsifiers and humectants. The mixture is heated and stirred until it reaches room temperature, resulting in a stable emulsifiable paste .

Chemical Reactions Analysis

Types of Reactions

Liranaftate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiocarbamate moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like potassium carbonate and organic solvents.

    Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal treatments .

Scientific Research Applications

Liranaftate has been extensively studied for its antifungal properties. It is used in the treatment of dermatophyte infections and has shown efficacy against a wide range of fungal species. In addition to its medical applications, this compound is also used in research to study the mechanisms of fungal resistance and the development of new antifungal agents .

Comparison with Similar Compounds

Liranaftate is similar to other antifungal agents such as tolnaftate and butenafine. it has a unique mechanism of action and higher efficacy against certain fungal species. Unlike tolnaftate, which primarily inhibits fungal growth, this compound has both fungistatic and fungicidal properties .

List of Similar Compounds

    Tolnaftate: Inhibits fungal growth by preventing ergosterol synthesis.

    Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.

    Terbinafine: Another squalene epoxidase inhibitor with a broader spectrum of activity.

This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antifungal agents, offering an effective treatment option for various fungal infections .

Properties

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPQNGOVQYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046470
Record name Liranaftate
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88678-31-3
Record name Liranaftate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liranaftate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liranaftate
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Record name Liranaftate
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Record name LIRANAFTATE
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Synthesis routes and methods

Procedure details

5,6,7,8-tetrahydro-2-naphthol (1.48 g, 10 mmol) was dissolved in 10 ml of DMF, after which crushed sodium hydroxide (0.60 g, 15 mmol) was added, then stirred for 10 minutes at room temperature. Next, sodium 6-methoxy-2-methylaminopyridine dithiocarbamate (2.36 g, 10 mmol) was added and the result stirred for 10 minutes. The solution was ice-cooled to 10° C., and dibromomethane (1.74 g, 10 mmol) was added dropwise for 5 minutes, and stirred for 1 hour at room temperature. 100 ml of ethyl acetate were added to the reaction solution to extract, and the organic layer was washed with water. The organic layer was dried with anhydrous magnesium sulfate, then the magnesium sulfate was filtered out. Upon concentrating the filtrate under reduced pressure, an oily residue was obtained. This was purified by column chromatography (hexane:ethyl acetate=20:1), to obtain 1.91 g (yield 58%) of the titled compound in the form of colorless crystals.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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